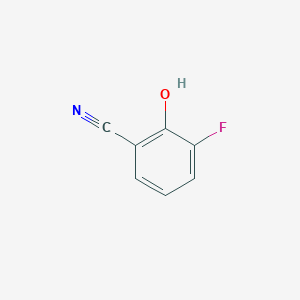

3-Fluoro-2-hydroxybenzonitrile

Description

3-Fluoro-2-hydroxybenzonitrile (CAS No. 28177-74-4) is a fluorinated aromatic compound with the molecular formula C₇H₄FNO and a molecular weight of 137.11 g/mol. It features a hydroxyl (-OH) group at the 2-position and a fluorine atom at the 3-position on a benzonitrile backbone. This compound is primarily used in research settings, particularly as a precursor in organic synthesis (e.g., chiral oxazoline ligands for asymmetric catalysis) .

Properties

IUPAC Name |

3-fluoro-2-hydroxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FNO/c8-6-3-1-2-5(4-9)7(6)10/h1-3,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQPPBXPNFCHLER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20679353 | |

| Record name | 3-Fluoro-2-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20679353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28177-74-4 | |

| Record name | 3-Fluoro-2-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20679353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-2-hydroxybenzonitrile typically involves the fluorination of 2-hydroxybenzonitrile. One common method is the reaction of 2-hydroxybenzonitrile with a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) in the presence of a base like potassium carbonate (K₂CO₃) . The reaction is usually carried out in an organic solvent such as acetonitrile at elevated temperatures .

Industrial Production Methods: Industrial production of 3-Fluoro-2-hydroxybenzonitrile may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of fluorinating agents and reaction conditions is tailored to ensure cost-effectiveness and scalability .

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-2-hydroxybenzonitrile undergoes various chemical reactions, including:

Nucleophilic substitution: The fluorine atom can be replaced by nucleophiles such as amines or thiols.

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like .

Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄) .

Common Reagents and Conditions:

Nucleophilic substitution: Reagents like or in polar aprotic solvents.

Oxidation: in aqueous or organic solvents.

Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Major Products:

Nucleophilic substitution: Formation of substituted benzonitriles.

Oxidation: Formation of 3-fluoro-2-cyanophenol.

Reduction: Formation of 3-fluoro-2-aminobenzonitrile.

Scientific Research Applications

Chemistry: 3-Fluoro-2-hydroxybenzonitrile is used as a building block in organic synthesis, particularly in the synthesis of fluorinated aromatic compounds. It serves as a precursor for the synthesis of various pharmaceuticals and agrochemicals .

Biology and Medicine: In medicinal chemistry, 3-Fluoro-2-hydroxybenzonitrile is explored for its potential as a pharmacophore in drug design. Its unique structural features make it a candidate for developing inhibitors of specific enzymes or receptors .

Industry: The compound is used in the production of specialty chemicals and materials. Its fluorinated nature imparts desirable properties such as increased thermal stability and resistance to degradation .

Mechanism of Action

The mechanism of action of 3-Fluoro-2-hydroxybenzonitrile in biological systems involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong interactions with the target site. The hydroxyl group can participate in hydrogen bonding, further stabilizing the compound-target complex .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Positioning and Similarity Scores

Positional isomerism of fluorine and hydroxyl groups significantly impacts physicochemical properties and reactivity. Below is a comparative analysis based on , and 10 :

| Compound Name | CAS No. | Substituent Positions | Molecular Formula | Molecular Weight | Structural Similarity* |

|---|---|---|---|---|---|

| 3-Fluoro-2-hydroxybenzonitrile | 28177-74-4 | 2-OH, 3-F | C₇H₄FNO | 137.11 | 0.94 (self-reference) |

| 2,3-Difluoro-4-hydroxybenzonitrile | 186590-01-2 | 4-OH, 2,3-diF | C₇H₃F₂NO | 155.10 | 0.89 |

| 4-Fluoro-2-hydroxybenzonitrile | 91407-41-9 | 2-OH, 4-F | C₇H₄FNO | 137.11 | 0.89 |

| 5-Fluoro-2-hydroxybenzonitrile | 2967-54-6 | 2-OH, 5-F | C₇H₄FNO | 137.11 | 0.87 |

| 3,5-Difluoro-4-hydroxybenzonitrile | 775351-57-0 | 4-OH, 3,5-diF | C₇H₃F₂NO | 155.10 | 0.82 |

*Similarity scores derived from structural overlap ().

Key Observations:

5-Fluoro-2-hydroxybenzonitrile (5-F, 2-OH) shows reduced similarity (0.87) due to weaker electronic effects from the meta-positioned fluorine.

3,5-Difluoro-4-hydroxybenzonitrile (similarity 0.82) demonstrates lower similarity due to para-hydroxyl and symmetrical fluorine substitution, altering electronic distribution .

Functional Group Modifications

Hydroxyl vs. Methoxy Substitution

- 3-Fluoro-2-methoxybenzonitrile (CAS 77801-22-0, MW 151.14) replaces -OH with -OCH₃, increasing lipophilicity and reducing hydrogen-bonding capacity. This substitution shifts applications toward less polar reaction environments .

Brominated Analogs

Stability and Handling

- 3-Fluoro-2-hydroxybenzonitrile is moisture-sensitive, requiring strict anhydrous storage . Difluoro analogs (e.g., 2,3-Difluoro-4-hydroxybenzonitrile) may exhibit greater hydrolytic stability due to reduced polarity .

Biological Activity

3-Fluoro-2-hydroxybenzonitrile (C7H4FNO) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, synthesis, and mechanisms of action.

Chemical Structure and Properties

3-Fluoro-2-hydroxybenzonitrile features a fluorine atom and a hydroxyl group on a benzene ring, which significantly influences its chemical behavior and biological interactions. The presence of these functional groups enhances the compound's lipophilicity and metabolic stability, making it a candidate for various pharmacological applications.

Antimicrobial Properties

Research indicates that 3-Fluoro-2-hydroxybenzonitrile exhibits antimicrobial activity . In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential use as an antibacterial agent. The fluorine atom contributes to increased binding affinity to microbial targets, enhancing the compound's efficacy.

Anticancer Properties

3-Fluoro-2-hydroxybenzonitrile has also been investigated for anticancer properties . It has been noted for its ability to inhibit the activity of specific enzymes involved in cancer cell proliferation. For instance, studies have demonstrated that compounds with similar structures can modulate hypoxia-inducible factors (HIFs), which play crucial roles in tumorigenesis and metastasis .

The mechanism of action for 3-Fluoro-2-hydroxybenzonitrile is believed to involve interaction with molecular targets such as enzymes and receptors. The compound may inhibit key pathways in microbial growth and cancer cell survival through:

- Enzyme Inhibition : The hydroxyl group can form hydrogen bonds with active sites on enzymes, potentially altering their function.

- Receptor Modulation : The compound may bind to specific receptors involved in cell signaling pathways, affecting cellular responses to growth factors.

Synthesis and Research Findings

The synthesis of 3-Fluoro-2-hydroxybenzonitrile typically involves reactions that introduce the hydroxyl and fluorine substituents onto the benzene ring. Various synthetic routes have been explored to optimize yield and purity.

| Synthesis Method | Yield | Remarks |

|---|---|---|

| Reaction with acetic anhydride | 84% | Efficient method for introducing functional groups |

| Fluorination of phenolic precursors | Variable | Dependent on reaction conditions |

Case Studies

- Antimicrobial Efficacy : A study evaluated the antibacterial activity of several fluorinated benzonitriles, including 3-Fluoro-2-hydroxybenzonitrile, against Staphylococcus aureus. Results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL.

- Cancer Cell Proliferation : In a study involving human renal adenocarcinoma cells (786-O), treatment with 3-Fluoro-2-hydroxybenzonitrile led to a marked decrease in vascular endothelial growth factor (VEGFA) mRNA levels, indicating potential antiangiogenic effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.